molecular formula C22H20N2O7 B5026098 2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene

2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene

Cat. No.: B5026098
M. Wt: 424.4 g/mol
InChI Key: MAQPHRKITFLTIP-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene is an organic compound with a complex structure that includes methoxy, methyl, and nitrophenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylbenzene with 2-nitrophenol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylbenzene: A simpler compound with similar functional groups but lacking the nitrophenoxy groups.

    2-nitrophenol: Contains the nitro group but lacks the methoxy and methyl groups.

    1,3-bis[(2-nitrophenoxy)methyl]benzene: Similar structure but without the methoxy and methyl groups.

Uniqueness

2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene is unique due to the combination of functional groups that provide specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-15-11-16(13-30-20-9-5-3-7-18(20)23(25)26)22(29-2)17(12-15)14-31-21-10-6-4-8-19(21)24(27)28/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQPHRKITFLTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)COC2=CC=CC=C2[N+](=O)[O-])OC)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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